molecular formula C6H13Cl2N3 B099221 3-(Imidazole-1-yl)-propylamine Dihydrochloride CAS No. 17583-33-4

3-(Imidazole-1-yl)-propylamine Dihydrochloride

Cat. No.: B099221
CAS No.: 17583-33-4
M. Wt: 198.09 g/mol
InChI Key: JHXBFNBZXWVAFU-UHFFFAOYSA-N
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Description

3-(Imidazole-1-yl)-propylamine Dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable component in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazole-1-yl)-propylamine Dihydrochloride typically involves the reaction of imidazole with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazole-1-yl)-propylamine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazole amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(Imidazole-1-yl)-propylamine Dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting histamine receptors.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Imidazole-1-yl)-propylamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histamine: A naturally occurring compound with a similar imidazole ring structure.

    Metronidazole: An antimicrobial agent containing an imidazole ring.

    Clotrimazole: An antifungal medication with an imidazole moiety.

Uniqueness

3-(Imidazole-1-yl)-propylamine Dihydrochloride is unique due to its specific substitution pattern and the presence of the propylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-imidazol-1-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-4-9-5-3-8-6-9;;/h3,5-6H,1-2,4,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXBFNBZXWVAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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